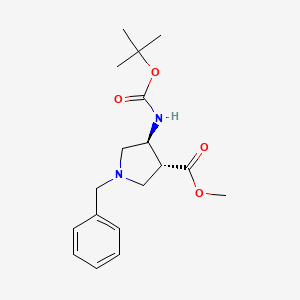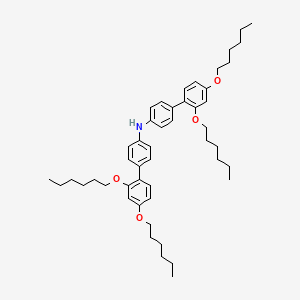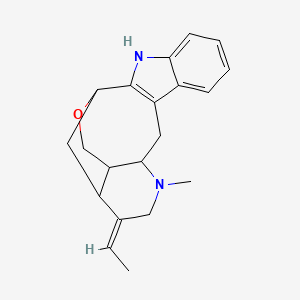
(19Z)-Anhydrovobasinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(19Z)-Anhydrovobasinediol is a naturally occurring alkaloid found in the plant species Tabernaemontana psychotrifolia. This compound is known for its complex structure and significant biological activities. It has a molecular formula of C20H24N2O and a molecular weight of 308.41736 . The compound is laevorotatory, exhibiting specific optical rotation and distinct ultraviolet absorption spectra .
準備方法
Synthetic Routes and Reaction Conditions: (19Z)-Anhydrovobasinediol can be synthesized through various chemical reactions. One common method involves the catalytic hydrogenation of its precursor using platinum dioxide (PtO2) as a catalyst. This reaction yields a dihydro derivative, which can be further processed to obtain this compound . Another method includes the distillation of zinc dust, which produces 3-ethylpyridine and 3-methyl-5-ethylpyridine as intermediates .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from Tabernaemontana psychotrifolia. The alkaloid is purified by recrystallization from acetone followed by sublimation . This method ensures high purity and yield of the compound.
化学反応の分析
Types of Reactions: (19Z)-Anhydrovobasinediol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using PtO2 is a common reduction method.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Oxidation of this compound can yield various oxidized derivatives.
Reduction: Reduction typically produces dihydro derivatives.
Substitution: Halogenated derivatives are formed through substitution reactions.
科学的研究の応用
(19Z)-Anhydrovobasinediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (19Z)-Anhydrovobasinediol involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to its biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby exerting its neurological effects .
類似化合物との比較
- Taberpsychine
- 3β,17-Epoxyvobasan
- Vobasan, 3,17-epoxy-, (3β)-
Comparison: (19Z)-Anhydrovobasinediol is unique due to its specific structure and optical properties. While similar compounds like Taberpsychine and 3β,17-Epoxyvobasan share some structural features, this compound exhibits distinct biological activities and chemical reactivity .
特性
分子式 |
C20H24N2O |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
(15Z)-15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3/b12-3+ |
InChIキー |
HKVAGGQESSDYDU-KGVSQERTSA-N |
異性体SMILES |
C/C=C/1\CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C |
正規SMILES |
CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105041.png)

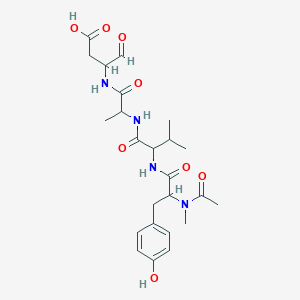
![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)
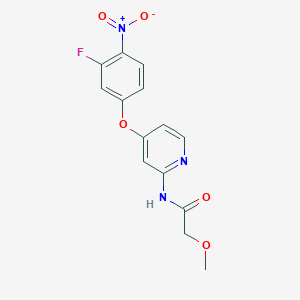
![[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12105078.png)
![17-[2-(1,3-Dihydroxy-2-methylpropyl)-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12105082.png)



